Cas no 2138289-88-8 (4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride)
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride
- EN300-735938
- 2138289-88-8
- 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride
-
- Inchi: 1S/C12H14N2O2.ClH/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11;/h1-4,7-8,14H,5-6,13H2,(H,15,16);1H
- InChI Key: DGHQKVUVOOCHEA-UHFFFAOYSA-N
- SMILES: Cl.OC(CC(CN)C1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 254.0822054g/mol
- Monoisotopic Mass: 254.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.1Ų
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-735938-0.05g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 0.05g |
$338.0 | 2025-03-11 | |
| Enamine | EN300-735938-0.1g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 0.1g |
$505.0 | 2025-03-11 | |
| Enamine | EN300-735938-0.25g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 0.25g |
$721.0 | 2025-03-11 | |
| Enamine | EN300-735938-0.5g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 0.5g |
$1136.0 | 2025-03-11 | |
| Enamine | EN300-735938-1.0g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 1.0g |
$1458.0 | 2025-03-11 | |
| Enamine | EN300-735938-2.5g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 2.5g |
$2856.0 | 2025-03-11 | |
| Enamine | EN300-735938-5.0g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 5.0g |
$4226.0 | 2025-03-11 | |
| Enamine | EN300-735938-10.0g |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95.0% | 10.0g |
$6266.0 | 2025-03-11 | |
| 1PlusChem | 1P01ELZQ-50mg |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95% | 50mg |
$480.00 | 2023-12-19 | |
| 1PlusChem | 1P01ELZQ-100mg |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride |
2138289-88-8 | 95% | 100mg |
$686.00 | 2023-12-19 |
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride
Introduction to 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS No. 2138289-88-8)
4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2138289-88-8, this compound represents a unique structural motif combining an amino acid derivative with an indole moiety, making it a promising candidate for various biochemical applications. The hydrochloride salt form enhances its solubility and stability, facilitating its use in both in vitro and in vivo experimental settings.
The indole ring, a core structural feature of this compound, is well-documented for its diverse biological activities. Indole derivatives are extensively studied for their potential roles in modulating enzyme function, interacting with receptors, and influencing metabolic pathways. In particular, the presence of the amino group and the butanoic acid side chain in 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride introduces additional functional sites that can be exploited for designing targeted therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophores to achieve enhanced biological activity. The combination of an indole scaffold with an amino acid-like structure in 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride aligns with this trend, offering a versatile platform for drug discovery. This compound has been explored in various preclinical studies as a potential scaffold for developing novel inhibitors targeting key enzymes involved in inflammatory and neurodegenerative diseases.
One of the most compelling aspects of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is its potential as a chiral building block. The butanoic acid moiety provides a stereocenter that can be utilized to develop enantiomerically pure compounds, which are often required for optimal pharmacological activity. Chiral drugs exhibit different biological responses based on their optical isomers, making the precise control of stereochemistry crucial for therapeutic efficacy.
In the context of current research, 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride has been investigated for its interaction with specific protein targets. For instance, studies have suggested that this compound may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. By modulating these enzymes, the compound could potentially serve as a lead molecule for developing anti-inflammatory therapies.
The indole moiety, known for its ability to engage with aromatic residues in proteins, also contributes to the binding affinity of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride. This interaction mode has been exploited in designing molecules that target transcription factors and signaling pathways involved in cancer progression. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on pathways such as MAPK and Wnt signaling, which are frequently dysregulated in tumor cells.
Another area of interest is the potential application of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride in neurodegenerative diseases. The indole scaffold is closely associated with neuroprotective compounds, and modifications to this core structure have led to several FDA-approved drugs used for treating conditions like Parkinson's disease. The unique combination of functional groups in this compound makes it an attractive candidate for further exploration as a neuroprotective agent or as a precursor for synthesizing more complex molecules with enhanced therapeutic properties.
Synthetic chemistry approaches have been refined to facilitate the preparation of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride, ensuring high yield and purity suitable for pharmaceutical applications. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled the efficient construction of its molecular framework. These advancements not only streamline the synthesis process but also allow for rapid modification of the structure to optimize biological activity.
The pharmacokinetic profile of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is another critical aspect that has been examined. Studies have evaluated its solubility, stability, and metabolic fate to understand how it behaves within biological systems. These insights are essential for predicting its bioavailability and designing formulations that enhance therapeutic efficacy while minimizing side effects.
In conclusion, 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS No. 2138289-88-8) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features, combined with recent advancements in drug discovery methodologies, position it as a valuable tool for developing novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Further exploration into its biological activities and synthetic modifications will continue to expand its potential utility in medicine.
2138289-88-8 (4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)